1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol
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Overview
Description
1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol is an organic compound that features a combination of chloro, fluoro, and amino functional groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzylamine with an appropriate epoxide or halohydrin under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the amino group to a different functional group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable solvent.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce dehalogenated or aminated derivatives.
- Substitution reactions can lead to the formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
- 1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison: 1-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13ClFNO |
---|---|
Molecular Weight |
217.67 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13ClFNO/c1-7(14)5-13-6-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
LPEWSTSWCKXLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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